
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (MBC) is a compound belonging to the family of pyrazoles, which are heterocyclic compounds with a five-membered ring containing three nitrogen atoms. MBC is a substituted pyrazole, with a benzyl and a chlorophenyl substituent on the 5-position of the pyrazole ring. It is a white crystalline solid with a molecular weight of 347.14 g/mol and a melting point of 165-167 °C. MBC has been studied for its potential applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology.
Mechanism of Action
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has been found to have several mechanisms of action. In terms of its anti-inflammatory effect, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. In terms of its antioxidant effect, this compound has been found to scavenge reactive oxygen species, such as superoxide and hydroxyl radicals. In terms of its effect on cancer cell growth, this compound has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in cancer cell growth.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In terms of its anti-inflammatory effect, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to reduce the production of prostaglandins, which are involved in inflammation. In terms of its antioxidant effect, this compound has been found to scavenge reactive oxygen species, such as superoxide and hydroxyl radicals. In terms of its effect on cancer cell growth, this compound has been found to inhibit the activity of the enzyme 5-LOX, which is involved in the production of leukotrienes, which are involved in cancer cell growth.
Advantages and Limitations for Lab Experiments
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable at room temperature. It is also non-toxic and non-irritating. However, there are some limitations to its use in laboratory experiments. It is not soluble in water and has a low solubility in organic solvents, which can limit its use in aqueous systems.
Future Directions
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has potential applications in a variety of areas, including in the fields of chemistry, biochemistry, and pharmacology. Possible future directions for research with this compound include its use as an anti-inflammatory agent, as an antioxidant, and as an inhibitor of cancer cell growth. Other possible future directions include its use as a ligand for transition metal complexes, its use as a catalyst for organic reactions, and its use as a reagent for the synthesis of other compounds. Additionally, further research could be conducted to explore the mechanism of action of this compound, as well as to explore its potential toxicity and other safety concerns.
Scientific Research Applications
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has been studied for its potential applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology. It has been used as a ligand for transition metal complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of other compounds. It has also been studied for its potential use as an anti-inflammatory agent, as an antioxidant, and as an inhibitor of cancer cell growth.
Properties
IUPAC Name |
methyl 2-benzyl-5-(4-chlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-18(22)17-11-16(14-7-9-15(19)10-8-14)20-21(17)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVUJTKQNKDFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


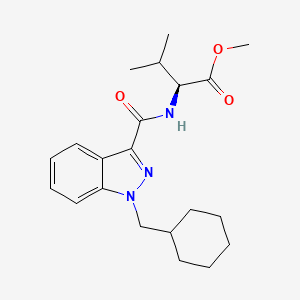

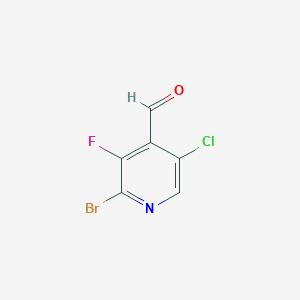
![Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate](/img/structure/B1381865.png)
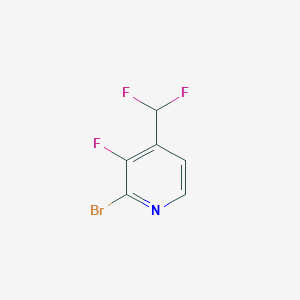
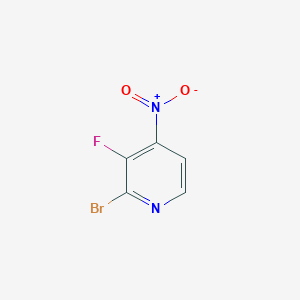
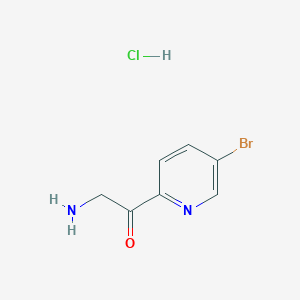
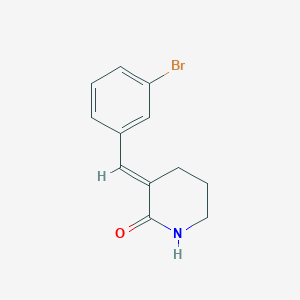
![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1381872.png)
![tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1381873.png)
![tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381874.png)
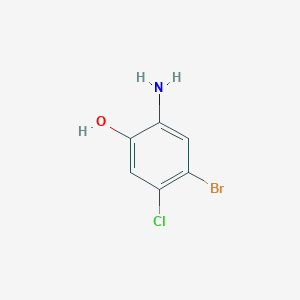
![4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381876.png)
![[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1381882.png)
